molecular formula C15H10ClNO B053341 6-Chloro-2-phenylquinolin-4-ol CAS No. 112182-50-0

6-Chloro-2-phenylquinolin-4-ol

Cat. No. B053341
CAS RN: 112182-50-0
M. Wt: 255.7 g/mol
InChI Key: YCOLBRZTRAQQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-phenylquinolin-4-ol is a chemical compound with a molecular formula of C16H11ClN2O. It is a heterocyclic organic compound that belongs to the quinoline family. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 6-Chloro-2-phenylquinolin-4-ol is not fully understood. However, it is believed to exert its biological effects through the inhibition of key enzymes involved in various cellular processes.
Biochemical and Physiological Effects
Studies have shown that 6-Chloro-2-phenylquinolin-4-ol exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Furthermore, it has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 6-Chloro-2-phenylquinolin-4-ol is its versatility in scientific research. This compound can be used in a wide range of experiments, including antimicrobial assays, cell viability assays, and metal ion detection assays. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-Chloro-2-phenylquinolin-4-ol. One potential area of research is the development of new synthetic methods for this compound. Additionally, further investigation into the mechanism of action of this compound may provide insight into its potential applications in various diseases. Furthermore, the development of new derivatives of this compound may lead to the discovery of new drugs with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 6-Chloro-2-phenylquinolin-4-ol can be achieved through various methods. One of the most common methods involves the reaction of 2-amino-3-chloroanisole with benzaldehyde in the presence of a catalyst. This reaction produces the desired compound, which can be further purified through recrystallization.

Scientific Research Applications

6-Chloro-2-phenylquinolin-4-ol has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-chloro-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGFMIEELHDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920686
Record name 6-Chloro-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-phenylquinolin-4-ol

CAS RN

112182-50-0
Record name 6-Chloro-2-phenyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112182500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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